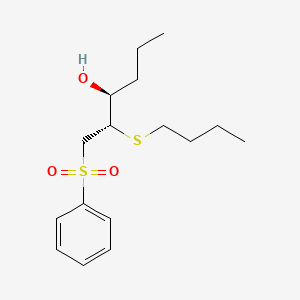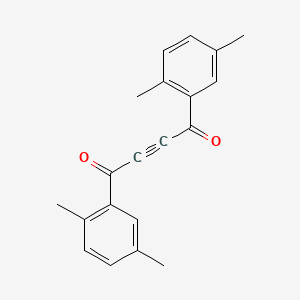
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is an organic compound with the molecular formula C20H18O2 This compound is characterized by the presence of two phenyl groups substituted with methyl groups at the 2 and 5 positions, attached to a butyne-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylphenylacetylene with a suitable oxidizing agent. One common method is the oxidative coupling of 2,5-dimethylphenylacetylene using a palladium catalyst under an oxygen atmosphere. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive nature.
Wirkmechanismus
The mechanism of action of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyne-1,4-dione, 1,4-diphenyl-: This compound is similar in structure but lacks the methyl groups on the phenyl rings.
2-Butyne-1,4-diol: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is unique due to the presence of methyl-substituted phenyl groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
885357-75-5 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1,4-bis(2,5-dimethylphenyl)but-2-yne-1,4-dione |
InChI |
InChI=1S/C20H18O2/c1-13-5-7-15(3)17(11-13)19(21)9-10-20(22)18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChI-Schlüssel |
JGIJLYDJIXHAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)C#CC(=O)C2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
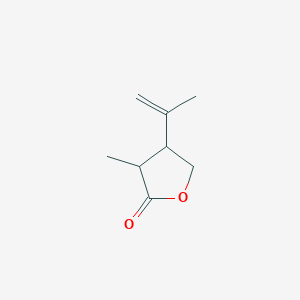

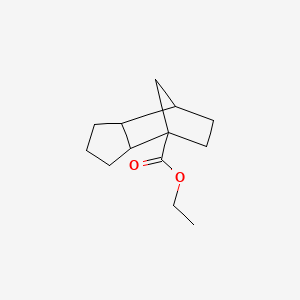
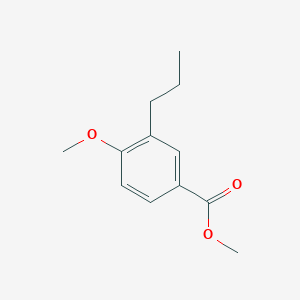
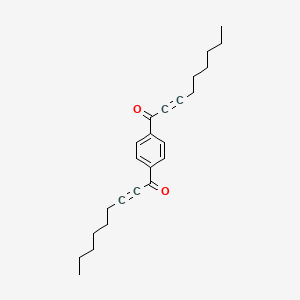
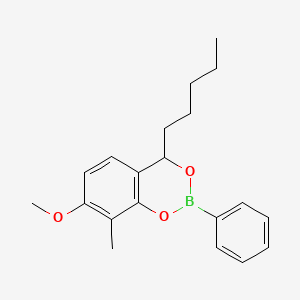

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

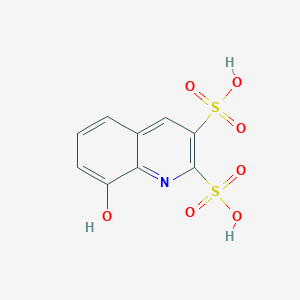
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
